1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate
Overview
Description
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a ureido group and two ester functionalities attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Ureido Group: The ureido group can be introduced by reacting the pyrrole derivative with an isocyanate.
Esterification: The ester groups can be introduced through esterification reactions involving the corresponding alcohols and carboxylic acids.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ureido group to an amine or to reduce the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The ureido group can form hydrogen bonds with target molecules, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate can be compared with other pyrrole derivatives, such as:
1-tert-Butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate: Similar structure but with an amino group instead of a ureido group.
1-tert-Butyl 3-ethyl 4-hydroxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate: Similar structure but with a hydroxy group instead of a ureido group.
The uniqueness of this compound lies in its ureido group, which can form specific interactions with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(carbamoylamino)-2,5-dihydropyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-5-20-10(17)8-6-16(7-9(8)15-11(14)18)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H3,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAHHFLAKJFTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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